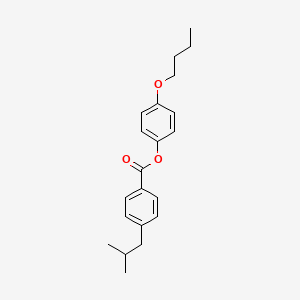
4-Butoxyphenyl 4-(2-methylpropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenyl 4-(2-methylpropyl)benzoate is an organic compound that belongs to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from benzoic acid and contains both butoxy and methylpropyl groups attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(2-methylpropyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-(2-methylpropyl)benzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butoxyphenol and 4-(2-methylpropyl)benzoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Hydrolysis: 4-butoxyphenol and 4-(2-methylpropyl)benzoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
4-Butoxyphenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other consumer products due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to various physiological effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenyl benzoate: Lacks the 2-methylpropyl group, making it less complex.
4-(2-Methylpropyl)benzoate: Lacks the butoxyphenyl group, resulting in different chemical properties.
Butyl benzoate: A simpler ester with different physical and chemical characteristics.
Uniqueness
4-Butoxyphenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both butoxy and methylpropyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from simpler esters.
Properties
CAS No. |
62716-75-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C21H26O3/c1-4-5-14-23-19-10-12-20(13-11-19)24-21(22)18-8-6-17(7-9-18)15-16(2)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
DBJKYWGFOHUUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


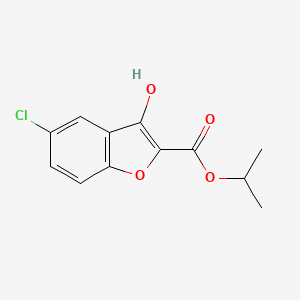
![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)
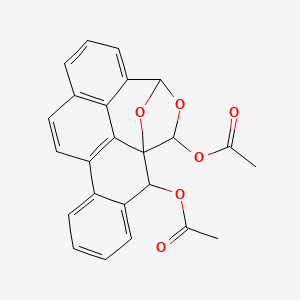
![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)

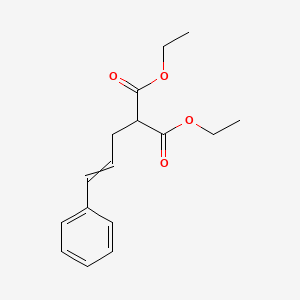
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)
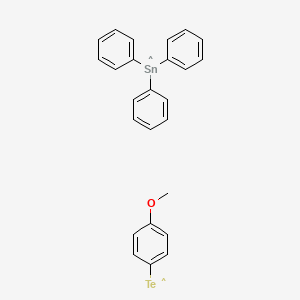
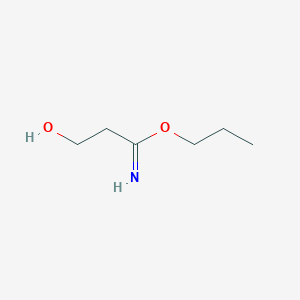
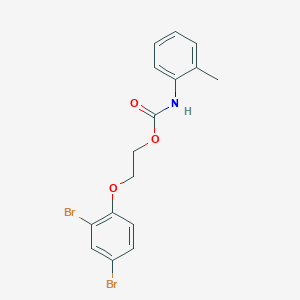
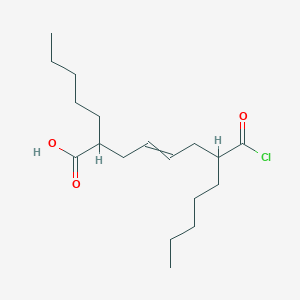
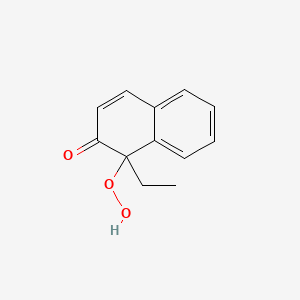

![2-[(3-Phenylacryloyl)amino]butanoic acid](/img/structure/B14521057.png)
